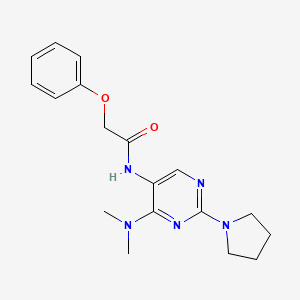

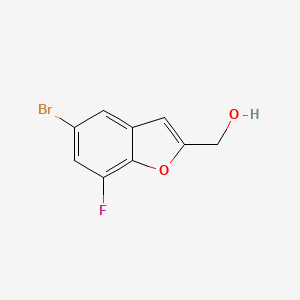

![molecular formula C18H13FN4O2 B2490430 1-(4-氟苯基)-4-(4-甲氧基苯氧基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 872623-34-2](/img/structure/B2490430.png)

1-(4-氟苯基)-4-(4-甲氧基苯氧基)-1H-吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds like 1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine, often involves a regioselective synthesis process. For instance, one-pot routes have been developed for the synthesis of related compounds, utilizing microwave-assisted processes and cyclocondensation reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation (Castillo et al., 2018). Another approach involves ultrasound irradiation assisted by KHSO4 in aqueous media (Kaping et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively studied using various techniques, including NMR, X-ray diffraction, and crystallography. These studies reveal the regioselectivity of reactions and the coplanar nature of ring atoms in the pyrazolopyrimidine moiety, which is a significant characteristic of these compounds (Chernyshev et al., 1999).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives are known for their reactivity with nucleophiles. For example, nucleophilic additions to certain pyrazolo[3,4-d]pyrimidine derivatives have been documented, leading to the formation of various functionalized products (Kurihara & Nasu, 1982).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and melting points, are influenced by their molecular structure. The coplanar nature of the pyrazolopyrimidine ring system contributes to these properties, as observed in various structural studies.

Chemical Properties Analysis

Pyrazolo[3,4-d]pyrimidines exhibit diverse chemical properties, including fluorescence and photophysical properties. For instance, certain derivatives show significant fluorescence intensity with high quantum yields, indicating their potential use in applications like fluorescent probes (Castillo et al., 2018).

科学研究应用

除草活性

已对1-(4-氟苯基)-4-(4-甲氧基苯氧基)-1H-吡唑并[3,4-d]嘧啶衍生物进行了研究,用于其除草活性。罗等人(2017年)合成了一系列吡唑并[3,4-d]嘧啶-4-酮衍生物,表明某些化合物在特定剂量下对某些植物如油菜和稗草等表现出显著的抑制活性(Luo, Zhao, Zheng, & Wang, 2017)。

荧光探针开发

已研究了吡唑并[3,4-d]嘧啶家族中化合物作为功能性荧光团的潜力。卡斯蒂略等人(2018年)描述了3-甲醛基吡唑并[1,5-a]嘧啶的合成,用于制备新型荧光团,其中一些化合物表现出显著的荧光强度和量子产率,可能用于检测生物或环境相关物种(Castillo, Tigreros, & Portilla, 2018)。

核苷合成

Seela和Steker(1985年)的研究探讨了相关吡唑并[3,4-d]嘧啶化合物的2'-脱氧核糖呋喃苷的合成。该研究侧重于亲核取代和相转移糖基化过程,有助于更广泛地理解核苷的合成(Seela & Steker, 1985)。

抗癌研究

已合成并评估了吡唑并[3,4-d]嘧啶对各种人类癌细胞系的细胞毒活性。哈桑等人(2015年)合成了吡唑并[1,5-a]嘧啶和相关席夫碱,并研究了它们对不同癌细胞系的细胞毒性,讨论了结构活性关系(Hassan, Hafez, Osman, & Ali, 2015)。

牛皮癣治疗

吡唑并[3,4-d]嘧啶骨架已被用于药物发现,用于牛皮癣治疗。李等人(2016年)从这一类中鉴定出一种有效的类FMS样酪氨酸激酶3抑制剂,该抑制剂在牛皮癣动物模型中显示出显著活性,表明其作为牛皮癣治疗药物候选物的潜力(Li et al., 2016)。

抗炎和抗癌活性

Kaping等人(2016年)描述了使用环境友好方法合成吡唑并[1,5-a]嘧啶衍生物。对这些化合物进行了抗炎和抗癌活性筛选,取得了令人满意的结果(Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016)。

属性

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-24-14-6-8-15(9-7-14)25-18-16-10-22-23(17(16)20-11-21-18)13-4-2-12(19)3-5-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJBDRHEUODKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

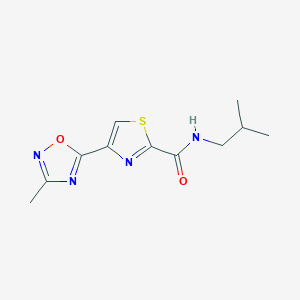

![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)

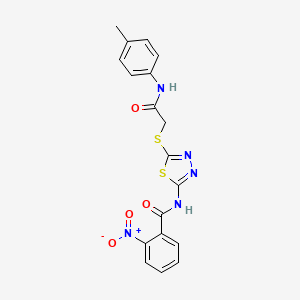

![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)

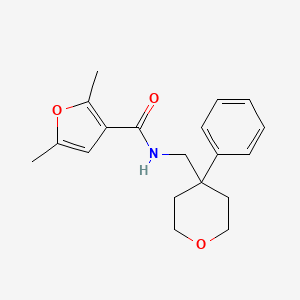

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)